2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one
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Description
2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one is a heterocyclic compound that has been identified as having potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Scientific Research Applications
Synthesis of Pyridin-thiones and Thieno-Pyridines
Research into the synthesis and applications of compounds related to 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one has been extensive. Notably, the creation of 6-Bromomethyl-substituted derivatives of Pyridin-2(1H)-ones, which serve as precursors for synthesizing Thieno- and Furo[3,4-b]-pyridin-2(1H)-ones, has been documented. This also includes the generation of new amino derivatives in the Pyridin-2(1H)-one series (Kalme et al., 2004).
Development of Fused Heterocycles
The base-promoted chemoselective synthesis, leading to various derivatives such as 6a-hydroxy-6,6a-dihydro-1H-thieno[3,4-b]pyrrole-3,3a(4H)-dicarboxylates, showcases the versatility of compounds structurally akin to this compound. This process involves a sequence of Michael addition and 5-exo cyclization, starting from diazadienes and heterocycles containing an activated methine group (Attanasi et al., 2011).
Metal-Organic Hybrid Complexes
In the realm of organometallic chemistry, the synthesis of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes from hybrid ligands derived from Pyridine/Thiophene has been achieved. The structural and photophysical properties of these complexes open doors to various applications in materials science and catalysis (Farrell et al., 2004).
properties
IUPAC Name |
2,2-dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c9-7-1-5-3-12(10,11)4-6(5)2-8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJYGKXLQEJSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC2CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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